molecular formula C18H25N3O2 B14235254 4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one CAS No. 522606-70-8

4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one

Cat. No.: B14235254
CAS No.: 522606-70-8
M. Wt: 315.4 g/mol
InChI Key: MOZLJPWKPWFVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one is a complex organic compound that belongs to the class of benzoxazines It is characterized by the presence of cyclohexylamino and diethylamino groups attached to a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitroaniline with cyclohexylamine to form 4-(cyclohexylamino)-2-nitroaniline. This intermediate is then reduced to 4-(cyclohexylamino)-2-aminobenzene, which undergoes cyclization with diethylamine and phosgene to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)-2-hydroxybenzaldehyde
  • 4-(Cyclohexylamino)-2-nitroaniline
  • 4-(Diethylamino)-7-chloro-1,3-benzoxazin-2-one

Uniqueness

4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one is unique due to the presence of both cyclohexylamino and diethylamino groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

CAS No.

522606-70-8

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

4-(cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one

InChI

InChI=1S/C18H25N3O2/c1-3-21(4-2)14-10-11-15-16(12-14)23-18(22)20-17(15)19-13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,19,20,22)

InChI Key

MOZLJPWKPWFVOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=NC(=O)O2)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.